

# An In-depth Guide to the Steroid Receptor Binding Affinity of Mifepristone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Mifepristone**

Cat. No.: **B1683876**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Mifepristone** (also known as RU-486) is a synthetic steroid that has garnered significant attention for its potent antagonist effects on several key steroid receptors. Its clinical applications, ranging from medical abortion to the management of Cushing syndrome, are a direct consequence of its specific binding profile.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the binding affinity of **mifepristone** to the primary steroid receptors, details the experimental protocols used for these determinations, and illustrates the associated molecular pathways.

## Quantitative Binding Affinity of Mifepristone

**Mifepristone** exhibits a distinct and high-affinity binding profile, primarily targeting the progesterone and glucocorticoid receptors, with weaker interactions at the androgen receptor and negligible affinity for the estrogen and mineralocorticoid receptors.<sup>[3][4]</sup>

**Mifepristone** is a potent competitive antagonist of the progesterone receptor.<sup>[3]</sup> Its binding affinity for the PR is remarkably high, reported to be more than twice that of the endogenous ligand, progesterone.<sup>[3]</sup> This strong interaction is attributed to its unique molecular structure, featuring a bulky phenyl-aminodimethyl group at the 11 $\beta$ -position, which stabilizes an inactive receptor conformation, and a 17 $\alpha$ -propynyl substituent that enhances binding affinity.<sup>[3][5]</sup> In the absence of progesterone, **mifepristone** can act as a partial agonist.<sup>[3]</sup>

**Mifepristone** also functions as a powerful antagonist at the glucocorticoid receptor.[6] Its binding affinity for the GR is more than three times that of the potent synthetic glucocorticoid dexamethasone and over ten times that of the natural ligand, cortisol.[3] This antiglucocorticoid activity is responsible for its use in treating hyperglycemia in patients with Cushing syndrome by competitively blocking the action of excess cortisol.[1][2] At higher doses, this GR blockade can lead to a compensatory rise in ACTH and cortisol levels.[3]

**Mifepristone** demonstrates weak antiandrogenic properties.[3] Its binding affinity for the androgen receptor is considerably lower than its affinity for PR and GR, and is reported to be less than one-third that of testosterone.[3] However, it can effectively compete with androgens and inhibit the transcriptional activity of the AR.[7][8]

**Mifepristone** shows little to no significant binding affinity for the estrogen receptor (ER) and the mineralocorticoid receptor (MR).[3][4]

The following tables summarize the quantitative binding affinity data for **mifepristone** across various steroid receptors.

Table 1: Dissociation Constants (Ki) of **Mifepristone** for Steroid Receptors

| Receptor                                  | Ki (nM) | Notes                                     |
|-------------------------------------------|---------|-------------------------------------------|
| Progesterone Receptor (PR)                | 0.64    | High affinity, potent antagonist.         |
| Glucocorticoid Receptor (GR)              | 0.1     | Very high affinity, potent antagonist.    |
| Androgen Receptor (AR)                    | 0.65    | Moderate affinity, weak antagonist.       |
| Mineralocorticoid Receptor (MR)           | 640     | Very low affinity, negligible binding.[4] |
| Estrogen Receptor $\alpha$ (ER $\alpha$ ) | >200    | Very low affinity, negligible binding.[4] |
| Estrogen Receptor $\beta$ (ER $\beta$ )   | >750    | Very low affinity, negligible binding.[4] |

Source: Data compiled from Cayman Chemical product information based on various in vitro assays.[\[4\]](#)

Table 2: Relative Binding Affinity (RBA) of **Mifepristone**

| Receptor                     | Reference Ligand           | Relative Binding Affinity<br>(Mifepristone vs.<br>Reference)         |
|------------------------------|----------------------------|----------------------------------------------------------------------|
| Progesterone Receptor (PR)   | Progesterone               | >200% (Mifepristone affinity is<br>>2x higher) <a href="#">[3]</a>   |
| Glucocorticoid Receptor (GR) | Dexamethasone              | >300% (Mifepristone affinity is<br>>3x higher) <a href="#">[3]</a>   |
| Glucocorticoid Receptor (GR) | Cortisol                   | >1000% (Mifepristone affinity<br>is >10x higher) <a href="#">[3]</a> |
| Androgen Receptor (AR)       | Testosterone               | <33% (Mifepristone affinity is<br><1/3) <a href="#">[3]</a>          |
| Androgen Receptor (AR)       | R1881 (synthetic androgen) | ~5.6% (Comparable to<br>Cyproterone Acetate) <a href="#">[7]</a>     |

Source: Data compiled from multiple sources.[\[3\]](#)[\[7\]](#)

## Signaling Pathways

Steroid receptors are ligand-activated transcription factors that reside primarily in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Ligand binding induces a conformational change, dissociation from HSPs, dimerization, and translocation to the nucleus, where the complex binds to specific DNA sequences known as hormone response elements (HREs) to modulate gene transcription.

An agonist (like progesterone or cortisol) binding to the receptor induces a conformational change that allows for the recruitment of coactivator proteins, leading to the initiation of gene transcription.

A competitive antagonist like **mifepristone** binds to the same site but induces a different conformational change.<sup>[5]</sup> This altered conformation prevents the dissociation of heat shock proteins or inhibits the binding of coactivators, thereby blocking the transcriptional activation of target genes. In some cases, it can even promote the recruitment of corepressor proteins.<sup>[8]</sup>



[Click to download full resolution via product page](#)

Caption: General signaling pathway for a steroid receptor agonist.



[Click to download full resolution via product page](#)

Caption: Antagonistic mechanism of **mifepristone** on steroid receptors.

## Experimental Protocols: Competitive Radioligand Binding Assay

The binding affinity of **mifepristone** is typically determined using a competitive radioligand binding assay. This method measures the ability of a test compound (the "cold" ligand, **mifepristone**) to compete with a radiolabeled ligand (the "hot" ligand) for binding to a specific receptor.

A fixed concentration of receptor and radioligand are incubated together with varying concentrations of the unlabeled competitor compound. The amount of radioligand bound to the receptor decreases as the concentration of the competitor increases. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC<sub>50</sub> value, which can then be used to calculate the dissociation constant (K<sub>i</sub>).

- Receptor Preparation:
  - Source: A source rich in the target receptor is required, such as rat uterine cytosol for the progesterone receptor or rat hepatoma tissue culture (HTC) cells for the glucocorticoid receptor.[9][10]
  - Homogenization: Tissues are homogenized in a cold buffer (e.g., TEDG buffer: Tris, EDTA, dithiothreitol, glycerol) to break open the cells.[10]
  - Cytosol Extraction: The homogenate is centrifuged at high speed (e.g., 105,000 x g) to pellet cellular debris and organelles. The resulting supernatant, the cytosol, contains the soluble steroid receptors.[10]
  - Protein Quantification: The total protein concentration in the cytosol is determined using a standard method like the Bradford assay to ensure consistent receptor amounts in each reaction.
- Assay Execution:
  - Radioligand Selection: A high-affinity, receptor-specific radiolabeled ligand is used (e.g., [<sup>3</sup>H]-progesterone for PR, [<sup>3</sup>H]-dexamethasone for GR, or [<sup>3</sup>H]-R1881 for AR).
  - Incubation: In assay tubes, a constant amount of receptor preparation is incubated with a fixed concentration of the radioligand and serially diluted concentrations of the unlabeled test compound (**mifepristone**).
  - Controls:
    - Total Binding: Receptor + radioligand (no competitor).

- Non-specific Binding (NSB): Receptor + radioligand + a large excess of unlabeled agonist to saturate all specific binding sites.
- Equilibrium: The mixture is incubated for a sufficient period (e.g., 2-4 hours or overnight at 4°C) to reach binding equilibrium.[11]
- Separation of Bound and Free Ligand:
  - Unbound radioligand must be separated from the receptor-bound fraction. Common methods include:
    - Dextran-Coated Charcoal (DCC): Charcoal adsorbs small, free radioligands, while the larger receptor-ligand complexes remain in solution. The mixture is centrifuged, and the radioactivity in the supernatant is measured.
    - Filtration: The solution is passed through a filter that traps the receptor-ligand complexes, while the free ligand passes through. The filter is then counted for radioactivity.
    - Scintillation Proximity Assay (SPA): Receptor-coated beads containing a scintillant are used. Only radioligands bound to the receptor are close enough to the bead to excite the scintillant and produce a detectable signal.[12]
- Data Analysis:
  - Quantification: Radioactivity is measured using a scintillation counter.
  - Specific Binding: Calculated by subtracting non-specific binding from total binding.
  - IC50 Determination: The percentage of specific binding is plotted against the log concentration of the competitor (**mifepristone**). A sigmoidal curve is fitted to the data to determine the IC50.
  - Ki Calculation: The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:  $Ki = IC50 / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.



[Click to download full resolution via product page](#)

Caption: Workflow for a competitive radioligand binding assay.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mifepristone - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mifepristone Mechanism of Action – My Endo Consult [myendoconsult.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Antiandrogen effects of mifepristone on coactivator and corepressor interactions with the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mifepristone | CAS:84371-65-3 | Progesterone receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Guide to the Steroid Receptor Binding Affinity of Mifepristone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683876#binding-affinity-of-mifepristone-to-steroid-receptors>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)